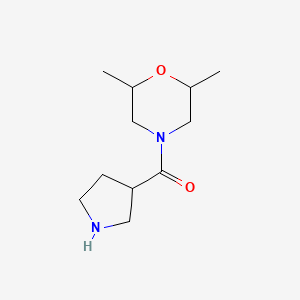

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine

Description

Chemical Classification and Structural Features

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine belongs to the morpholine family of heterocyclic compounds, specifically classified as a substituted morpholine derivative. The compound exhibits a complex molecular architecture that incorporates multiple heterocyclic elements, making it a member of the broader category of polyheterocyclic organic compounds.

The structural framework of this compound consists of a six-membered morpholine ring that contains both nitrogen and oxygen heteroatoms, consistent with the general morpholine structural motif. The morpholine core, characterized by the chemical formula O(CH₂CH₂)₂NH, features both amine and ether functional groups, which contribute to its base properties and chemical reactivity. In 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine, this core structure is specifically modified with methyl substituents at the 2 and 6 positions, along with a pyrrolidine-3-carbonyl group attached at the 4 position.

The pyrrolidine component represents a five-membered saturated heterocycle with the molecular formula (CH₂)₄NH, classified as a cyclic secondary amine. This pyrrolidine moiety is incorporated into the overall structure through a carbonyl linkage at the 3-position, creating an amide functional group that connects the two heterocyclic systems. The pyrrolidine ring system is notable for its prevalence in numerous natural and synthetic drugs, including various alkaloids and pharmaceutical compounds.

Table 1: Fundamental Chemical Properties of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1343906-92-2 |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol |

| Heterocyclic Components | Morpholine and pyrrolidine rings |

| Functional Groups | Amine, ether, amide |

| Substitution Pattern | 2,6-dimethyl substitution on morpholine ring |

The compound's molecular structure demonstrates significant three-dimensional complexity due to the presence of multiple sp³-hybridized carbon centers and the non-planar nature of both ring systems. This structural characteristic is particularly important in medicinal chemistry, as it allows for enhanced exploration of pharmacophore space and contributes to improved three-dimensional coverage in drug-target interactions. The morpholine ring system exhibits conformational flexibility, while the pyrrolidine component contributes to the overall stereochemical complexity of the molecule through its pseudorotation behavior.

Historical Context and Research Significance

The development and investigation of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine emerges from the broader historical context of heterocyclic chemistry and its applications in pharmaceutical research. The morpholine scaffold has established itself as a fundamental structural element in medicinal chemistry, with widespread occurrence in numerous approved and experimental drugs. This heterocycle has proven particularly valuable in central nervous system drug discovery, where it frequently serves as a key pharmacophoric element.

The significance of morpholine derivatives in pharmaceutical applications stems from their unique chemical properties and biological activities. Research has demonstrated that morpholine-containing compounds exhibit diverse therapeutic potentials, including activities related to kinase inhibition, receptor modulation, and enzyme targeting. The incorporation of morpholine rings into drug molecules often enhances pharmacokinetic properties, including brain penetration and metabolic stability.

Pyrrolidine derivatives have similarly established themselves as crucial components in drug discovery programs. The five-membered pyrrolidine ring represents one of the most widely utilized nitrogen heterocycles in medicinal chemistry, with extensive applications in the treatment of various human diseases. The versatility of the pyrrolidine scaffold is enhanced by its ability to efficiently explore pharmacophore space through sp³-hybridization, its contribution to molecular stereochemistry, and its capacity for increased three-dimensional coverage due to ring non-planarity.

Table 2: Research Applications and Structural Significance

The research significance of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine extends beyond its individual structural components to encompass the potential synergistic effects resulting from the combination of morpholine and pyrrolidine moieties within a single molecular framework. This hybrid approach represents a contemporary strategy in medicinal chemistry, where the combination of established pharmacophoric elements can lead to enhanced biological activities and improved drug-like properties.

Current research applications position this compound as both a synthetic intermediate and a potential bioactive molecule in its own right. The compound has garnered attention in pharmaceutical research due to its structural resemblance to known bioactive molecules and its potential applications as an intermediate in the synthesis of various biologically active compounds. Its classification as a screening compound further emphasizes its relevance in contemporary drug discovery programs.

Relationship to Bioactive Heterocyclic Systems

The structural architecture of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine positions it within the broader context of bioactive heterocyclic systems, particularly in relation to 1,4-dihydropyridines and morpholine derivatives that have demonstrated significant therapeutic potential.

1,4-Dihydropyridines represent a versatile class of compounds characterized by a six-membered heterocyclic ring containing one nitrogen atom and two double bonds. These compounds have garnered significant pharmacological interest, particularly for their calcium channel antagonist properties and their applications in cardiovascular medicine. Recent studies have expanded the therapeutic scope of 1,4-dihydropyridines to include anticancer, antimicrobial, and anti-inflammatory properties, as well as potential applications in Alzheimer disease treatment. While 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine is not directly classified as a 1,4-dihydropyridine, its structural features and substitution patterns suggest potential biological activity based on structural similarities to known dihydropyridine-based therapeutic agents.

The morpholine component of the target compound aligns with established morpholine derivatives that have demonstrated significant biological activities, particularly in central nervous system applications. Research has shown that morpholine-containing compounds exhibit diverse pharmacological profiles, including activity against central nervous system tumors through kinase inhibition mechanisms. Compounds such as phosphatidylinositol 3-kinase inhibitors containing morpholine rings have shown promise in crossing the blood-brain barrier and displaying favorable pharmacokinetic parameters in animal models.

Table 3: Comparative Analysis of Related Bioactive Heterocyclic Systems

The pyrrolidine component contributes additional structural complexity and potential biological activity based on the established therapeutic applications of pyrrolidine derivatives. Pyrrolidine-containing compounds have demonstrated activities across multiple therapeutic areas, including anticancer applications, antibacterial effects, central nervous system modulation, antidiabetic properties, and anti-inflammatory actions. The presence of the pyrrolidine ring in the target compound suggests potential for similar biological activities, particularly when combined with the morpholine scaffold.

The carbonyl linkage connecting the pyrrolidine and morpholine components represents a critical structural feature that may influence the compound's biological activity and pharmacological properties. This amide functional group provides both structural rigidity and potential hydrogen bonding capabilities, which are important factors in drug-target interactions and overall biological activity.

The relationship between 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine and established bioactive heterocyclic systems extends to its potential role as a pharmacophoric template for further drug development. The compound's unique structural combination may serve as a starting point for the design of novel therapeutic agents that leverage the beneficial properties of both morpholine and pyrrolidine scaffolds. This approach aligns with contemporary medicinal chemistry strategies that focus on combining established bioactive elements to create improved therapeutic compounds with enhanced efficacy and selectivity profiles.

Properties

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8-6-13(7-9(2)15-8)11(14)10-3-4-12-5-10/h8-10,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEQQPAYKLWKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2,6-Dimethylmorpholine Core

The morpholine ring with methyl substituents at the 2 and 6 positions is a key structural component. Preparation of 2,6-dimethylmorpholine, especially the cis isomer, has been well documented and serves as a foundation for further functionalization.

Cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of concentrated sulfuric acid (90-120%, preferably 98-105%) at elevated temperatures (150-190 °C, preferably 170-184 °C) yields 2,6-dimethylmorpholine with a high proportion of the cis isomer.

The process requires simultaneous addition of the amine and acid components into the reaction vessel to optimize yield and minimize by-products.

The crude product is neutralized with dilute sodium hydroxide (10-25%), followed by distillation under reduced pressure (50-110 °C) to separate impurities and drying with concentrated sodium hydroxide (50%) at temperatures below 40 °C.

The cis and trans isomers can be separated by fractional distillation; the trans isomer can be converted to the desired cis isomer by catalytic isomerization over hydrogenation catalysts.

| Parameter | Details |

|---|---|

| Starting material | Diisopropanolamine |

| Acid used | Concentrated sulfuric acid (90-120%) |

| Reaction temperature | 150-190 °C (optimal 170-184 °C) |

| Molar ratio amine:acid | 1:1.0 to 1:3.0 |

| Neutralization agent | Dilute sodium hydroxide (10-25%) |

| Purification | Fractional distillation, drying with NaOH |

| Isomerization catalyst | Hydrogenation catalyst |

Preparation of (R)- or (S)-2-Methylpyrrolidine Intermediate

The pyrrolidine-3-carbonyl substituent requires access to enantiomerically pure 2-methylpyrrolidine, which is synthesized via a commercially scalable, safe, and cost-effective process:

Hydrogenation of suitable precursors followed by crystallization of the 2-methylpyrrolidine tartrate salts using L- or D-tartaric acid allows for enantiomeric resolution without isolating the amine from the hydrogenation mixture.

The process involves heating to ensure homogeneity, then cooling to induce crystallization of the tartrate salt.

The 2-methylpyrrolidine is then used in amide coupling reactions to introduce the pyrrolidine-3-carbonyl group onto the morpholine core.

| Step | Description |

|---|---|

| Starting material | Precursors to 2-methylpyrrolidine |

| Resolution agent | L- or D-tartaric acid |

| Key conditions | Heating for dissolution, cooling for crystallization |

| Outcome | (R)- or (S)-2-methylpyrrolidine tartrate salt |

Coupling of Pyrrolidine-3-Carbonyl to 2,6-Dimethylmorpholine

The final step involves forming the amide bond between the morpholine nitrogen at position 4 and the pyrrolidine-3-carbonyl moiety:

Amide coupling is typically accomplished using coupling agents such as carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or uronium salts in polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).

A base such as triethylamine or diisopropylethylamine is used to neutralize the acid formed during coupling.

The reaction is conducted under nitrogen atmosphere at temperatures ranging from room temperature up to 160 °C, with reaction times from 10 to 48 hours depending on conditions.

After reaction completion, the mixture is washed with brine (e.g., 25% NaCl) to remove impurities, dried, and concentrated to yield the desired amide product.

| Parameter | Details |

|---|---|

| Coupling agents | CDI, DCC, uronium salts |

| Solvents | DMF (preferred), DCM, THF |

| Base | Triethylamine, diisopropylethylamine |

| Atmosphere | Nitrogen |

| Temperature | 25-160 °C |

| Reaction time | 10-48 hours |

| Work-up | Brine wash, drying, concentration |

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2,6-dimethylmorpholine | Diisopropanolamine, concentrated H2SO4, 170-184 °C | High cis isomer yield, fractional distillation needed |

| 2 | Preparation of 2-methylpyrrolidine | Hydrogenation, L-/D-tartaric acid, heating and crystallization | Enantiomerically pure (R) or (S) 2-methylpyrrolidine |

| 3 | Amide coupling | CDI/DCC, DMF, base, nitrogen atmosphere, 25-160 °C | Formation of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine |

Research Findings and Considerations

The simultaneous addition of amine and acid in the morpholine synthesis improves yield and reduces by-products, a critical insight for industrial scalability.

The enantiopurity of the pyrrolidine intermediate is crucial for the final compound's biological activity and is efficiently achieved through tartrate salt crystallization without isolation of the free amine.

Amide bond formation benefits from the use of polar aprotic solvents and suitable coupling agents to ensure high yields and purity, with DMF being the preferred solvent due to its solubilizing properties and compatibility with various coupling agents.

Reaction temperatures and times are flexible but must be optimized to balance reaction completion and minimize degradation or side reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholine derivatives exhibit diverse biological and chemical profiles depending on substituents, stereochemistry, and functional groups. Below is a systematic comparison of 2,6-dimethyl-4-(pyrrolidine-3-carbonyl)morpholine with structurally related compounds:

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Key Comparison Points

Halogenated pyridinyl substituents (e.g., in ) enhance electrophilicity and metabolic stability compared to the pyrrolidine carbonyl group, which may prioritize target binding over stability .

Stereochemical Influence

- Compounds like (2S,6R)-2,6-dimethyl-4-(6-nitro-3-pyridyl)morpholine () demonstrate the critical role of stereochemistry in biological activity, as mirrored in the target compound’s likely stereospecific synthesis .

Synthetic Accessibility The target compound’s synthesis may parallel methods for quinoline-functionalized morpholines (), which employ phosphorus ligand-coupling reactions, or Staudinger reactions (), which generate sp³-rich architectures .

Applications

- Unlike fenpropimorph (), a fungicide with a lipophilic alkyl chain, the target compound’s polar pyrrolidine carbonyl group suggests pharmaceutical relevance, akin to dual PI3K/mTOR inhibitors () .

Research Findings and Implications

- Structural Diversity : Substituents at the C4 position dictate chemical space and bioactivity. Pyrrolidine carbonyl derivatives occupy a niche between rigid heterocycles (e.g., pyridinyl) and flexible alkyl chains .

- Stereochemical Complexity : Quaternary stereocenters () and cis/trans configurations () significantly alter molecular conformations and binding kinetics .

- Therapeutic Potential: While the target compound’s exact role is underexplored, morpholine derivatives like GNE-477 () highlight their promise in oncology, suggesting similar pathways for future study .

Biological Activity

2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, drawing from various research studies and findings.

Chemical Structure and Properties

The compound 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine features a morpholine ring substituted with both methyl and pyrrolidine groups. The molecular formula is CHNO, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antiviral Activity : Similar compounds have shown promising antiviral properties by inhibiting viral replication mechanisms. The structural components of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine may interact with viral enzymes critical for replication, suggesting potential as an antiviral agent .

- Antitumor Properties : Preliminary studies indicate that derivatives of morpholine compounds can exhibit anticancer activity. The incorporation of the pyrrolidine moiety may enhance the interaction with cancer cell targets, leading to cytotoxic effects against various cancer cell lines .

- CNS Activity : Compounds with similar structures have been investigated for their ability to penetrate the central nervous system (CNS), potentially offering therapeutic benefits for neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral enzymes | |

| Antitumor | Cytotoxicity against cancer cells | |

| CNS Penetration | Modulation of neurotransmitter activity |

Case Study: Antiviral Efficacy

A study explored the antiviral efficacy of related morpholine compounds against influenza virus strains. The results indicated that structural modifications significantly influenced antiviral potency. Compounds with a pyrrolidine carbonyl group showed enhanced inhibition rates compared to those without .

Case Study: Antitumor Activity

In vitro studies evaluated the cytotoxic effects of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine on human breast and ovarian cancer cell lines. The compound demonstrated moderate cytotoxicity, with IC values indicating effectiveness at low concentrations. Further modifications could enhance its selectivity and potency against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine. Key factors influencing its activity include:

- Substituent Effects : The presence of methyl groups at the 2 and 6 positions enhances lipophilicity, potentially improving cellular uptake.

- Pyrrolidine Moiety : This group may facilitate interactions with biological targets due to its flexible structure and ability to form hydrogen bonds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of 2,6-Dimethyl-4-(pyrrolidine-3-carbonyl)morpholine?

- Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., methyl groups on morpholine, pyrrolidine ring protons) and verify stereochemistry via coupling constants and NOESY/ROESY for spatial proximity analysis.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and correlate protons with carbons, particularly for the morpholine and pyrrolidine moieties.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. For amorphous samples, compare experimental IR/Raman spectra with computational models (DFT) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer:

- HPLC-UV/ELSD : Monitor purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients.

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) .

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of the pyrrolidine-3-carbonyl group while preserving stereochemical integrity?

- Methodological Answer:

- Step 1 : Prepare 2,6-dimethylmorpholine via reductive amination of diketones with ammonia, ensuring regioselectivity using chiral auxiliaries or asymmetric catalysis.

- Step 2 : Activate pyrrolidine-3-carboxylic acid as a mixed anhydride (e.g., with ethyl chloroformate) or via coupling reagents (HATU/DIPEA) to minimize racemization.

- Step 3 : Conjugate the activated acid to the morpholine core under inert conditions (N2 atmosphere, dry DMF) at 0–5°C to suppress side reactions. Confirm stereoretention by comparing optical rotation with intermediates .

Q. How can contradictions in biological activity data across assay systems (e.g., cell-based vs. biochemical assays) be resolved?

- Methodological Answer:

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cell-based reporter assays (e.g., luciferase) for functional activity.

- Post-Assay Compound Integrity Check : Re-analyze recovered compounds via LC-MS to rule out degradation during incubation.

- Buffer Optimization : Test activity in buffers mimicking physiological conditions (e.g., pH 7.4, 150 mM NaCl) to assess solubility-driven discrepancies .

Q. What methodologies effectively identify and characterize polymorphic forms of this compound?

- Methodological Answer:

- Solvent Screen : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile, THF/water) under controlled cooling rates.

- Thermal Analysis (DSC/TGA) : Identify melting points, enthalpic transitions, and desolvation events.

- XRPD : Compare diffraction patterns of bulk samples with computational predictions (Mercury CSD) to confirm polymorphic identity .

Q. How can the pyrrolidine-3-carbonyl group be strategically derivatized to enhance pharmacological properties?

- Methodological Answer:

- Amide Formation : React with primary amines (e.g., benzylamine) using EDCI/HOBt to generate prodrugs with improved bioavailability.

- Reduction : Convert the carbonyl to a hydroxymethyl group (NaBH4/LiAlH4) for hydrogen-bonding optimization.

- Click Chemistry : Introduce triazole moieties via CuAAC reactions with azides to explore SAR for target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.